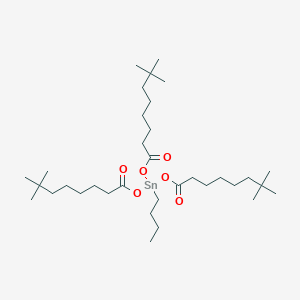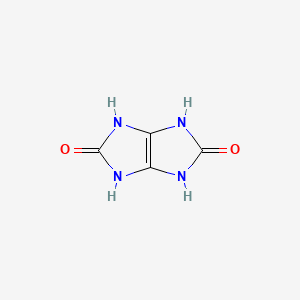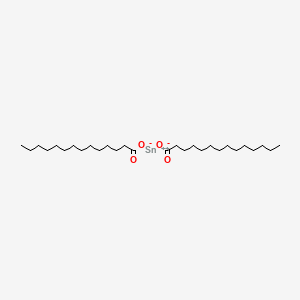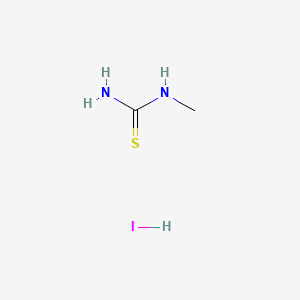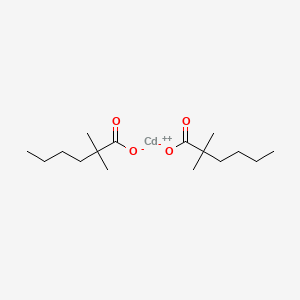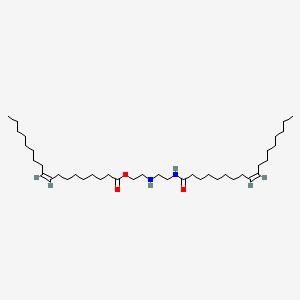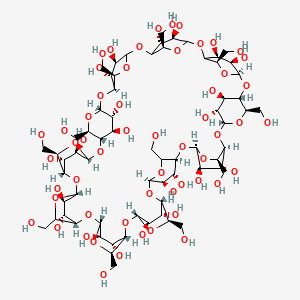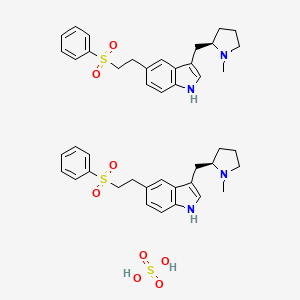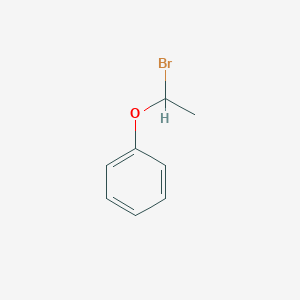
Bromoethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoethoxybenzene, also known as (2-Bromoethoxy)benzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene where a bromoethoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoethoxybenzene can be synthesized through the bromination of ethoxybenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxy group .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the etherification of p-bromophenol with diethyl sulfate. This method provides a high yield of the desired product and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form ethoxybenzene.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydroxide (NaOH): Used for nucleophilic substitution reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Reactions: Formation of substituted bromoethoxybenzenes.
Oxidation Reactions: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction Reactions: Formation of ethoxybenzene.
Applications De Recherche Scientifique
Bromoethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of bromoethoxybenzene involves its interaction with specific molecular targets. For example, in biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-ethoxybenzene
- 2-Bromoethyl phenyl ether
- 2-Phenoxyethyl bromide
Uniqueness
Bromoethoxybenzene is unique due to its specific substitution pattern and the presence of both bromo and ethoxy groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
28106-10-7 |
|---|---|
Formule moléculaire |
C8H9BrO |
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
1-bromoethoxybenzene |
InChI |
InChI=1S/C8H9BrO/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
WFPDYYHUULCORF-UHFFFAOYSA-N |
SMILES canonique |
CC(OC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




